4-Sulphobenzoic acid potassium

Description

Contextualization within Aromatic Sulphonate Chemistry

Aromatic sulphonates are a class of organic compounds characterized by an aromatic ring, such as a benzene (B151609) ring, directly bonded to a sulphonate group (-SO₃⁻). The introduction of a sulphonic acid group (-SO₃H) to an aromatic ring, a process known as aromatic sulphonation, is a foundational electrophilic aromatic substitution reaction in organic chemistry. wikipedia.org This functional group significantly influences the properties of the parent aromatic compound.

The sulphonate group is strongly electron-withdrawing, which can deactivate the aromatic ring towards further electrophilic substitution. wikipedia.org It is also highly water-soluble, a property that is imparted to the entire molecule. mdpi.com This characteristic is leveraged in a variety of applications, from detergents to dyes and pharmaceuticals. wikipedia.org For instance, the sulphonation of polystyrene is a key step in producing ion-exchange resins used in water softening. wikipedia.org

Potassium 4-sulphobenzoate, with its carboxylic acid and sulphonate functional groups, is a bifunctional aromatic sulphonate. The presence of both a carboxylate and a sulphonate group on the same aromatic ring provides multiple coordination sites for metal ions, making it an interesting ligand in coordination chemistry. The interplay between the electron-withdrawing nature of the sulphonate group and the directing effects of the carboxylate group influences the reactivity and assembly of the molecule in chemical synthesis.

Significance in Contemporary Materials and Synthetic Science

The unique structural features of potassium 4-sulphobenzoate make it a valuable component in the design and synthesis of advanced materials. Its ability to act as a linker or building block has led to its use in the development of coordination polymers and nanocomposites.

In materials science, potassium 4-sulphobenzoate has been utilized as an intercalating compound. One notable application is in the synthesis of poly(butylene terephthalate) (PBT) nanocomposites, where it aids in the exfoliation of clay layers, leading to enhanced material properties. sigmaaldrich.com The sulphonate and carboxylate groups can interact with both the inorganic clay and the organic polymer matrix, facilitating a more homogeneous dispersion.

Furthermore, the potassium salt of 4-sulphobenzoic acid, also referred to as potassium hydrogen 4-sulphobenzoate, is explored in the construction of coordination polymers. researchgate.net These are multi-dimensional structures formed by the self-assembly of metal ions and organic ligands. The ability of the sulphonate and carboxylate groups to bridge metal centers is crucial in forming these extended networks. While research into metal-organic frameworks (MOFs) often focuses on transition metals, the use of alkali metals like potassium is gaining attention for creating low-density, functional materials. nih.gov Potassium-based MOFs have shown promise in various applications, including as anodes for potassium-ion batteries and in the development of sensors. nih.govrsc.org

In synthetic chemistry, the reactivity of the functional groups on potassium 4-sulphobenzoate can be exploited. The carboxylic acid group can undergo esterification or amidation reactions, while the sulphonate group can influence the regioselectivity of further aromatic substitutions. The straightforward synthesis of potassium 4-sulphobenzoate, typically through the neutralization of 4-sulphobenzoic acid with a potassium base like potassium hydroxide (B78521), makes it an accessible reagent for these purposes. researchgate.net

Interactive Data Table: Properties of Potassium 4-Sulphobenzoate

| Property | Value | Reference |

| Chemical Formula | C₇H₅KO₅S | acs.org |

| Molecular Weight | 240.27 g/mol | sigmaaldrich.com |

| CAS Number | 5399-63-3 | sigmaaldrich.com |

| Appearance | White to light yellow crystalline powder | cymitquimica.com |

| Solubility | Soluble in water | cymitquimica.com |

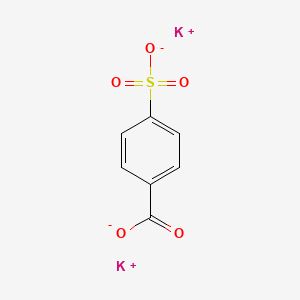

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;4-sulfonatobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.2K/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSRPLLZKWADRS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4K2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies of Potassium 4 Sulphobenzoate

Advanced Synthetic Routes to 4-Sulphobenzoic Acid Precursors

The synthesis of the 4-sulphobenzoic acid precursor is a critical first step, with various methods developed to ensure high yield and purity. These routes primarily involve the oxidation of appropriately substituted aromatic compounds and the regioselective introduction of functional groups.

Oxidation Pathways for Aromatic Sulphonic Acids

A common and effective method for the preparation of 4-sulphobenzoic acid is the oxidation of the methyl group of p-toluenesulfonic acid. nih.govbiotech-asia.orgresearchgate.net This transformation targets the alkyl side chain while preserving the sulfonic acid and aromatic functionalities. Various oxidizing agents and conditions have been explored to optimize this reaction.

One approach involves the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). researchgate.net For instance, the oxidation of 4-methyl benzenesulfonic acid with KMnO₄ can yield 4-sulfobenzoic acid. researchgate.net Another documented method utilizes sodium hypochlorite (B82951) (NaOCl) for the oxidation of 2-(substituted)-4-toluenesulfonic acids to the corresponding 2-(substituted)-4-sulfobenzoic acids. google.com This process is noteworthy for its ability to proceed in a single aqueous phase without the need for a metal catalyst or a phase transfer catalyst, which can simplify the purification process and reduce production costs. google.com The reaction is typically carried out by refluxing the mixture for about an hour, followed by cooling, filtration, and acidification of the filtrate to precipitate the desired product. google.com

The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired purity. For example, the oxidation of ring-deactivated methylbenzenes to their corresponding carboxylic acids has been achieved using a two-phase system. google.com Catalytic liquid-phase oxidations of toluenes are also prevalent, often employing molecular oxygen with catalysts such as cobalt acetate (B1210297) and manganese acetate in an acetic acid solvent. google.com

| Precursor | Oxidizing Agent | Product | Reference |

| p-Toluenesulfonic acid | Potassium permanganate | 4-Sulfobenzoic acid | researchgate.net |

| 2-(substituted)-4-toluenesulfonic acid | Sodium hypochlorite | 2-(substituted)-4-sulfobenzoic acid | google.com |

| Ring-deactivated methylbenzenes | Various | Corresponding carboxylic acids | google.com |

| Toluenes | Molecular oxygen with catalysts | Corresponding carboxylic acids | google.com |

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the aromatic ring is crucial for synthesizing specific precursors. Regioselective functionalization techniques allow for the precise placement of substituents. One powerful strategy is the heteroatom-directed lateral lithiation of functionalized toluenes. rsc.orgnih.govrsc.org This method enables the selective metalation of the benzylic position, minimizing competitive ortho-deprotonation. rsc.org The use of deep eutectic solvents, such as a choline (B1196258) chloride-based mixture, has been shown to facilitate these reactions with ultrafast reaction times and a broad substrate scope. rsc.orgnih.govrsc.org This approach provides a rapid and highly regioselective route to functionalized aromatic derivatives that can serve as precursors to specifically substituted 4-sulphobenzoic acids. rsc.orgnih.gov

Another strategy for the functionalization of toluene (B28343) derivatives involves radical reactivity, capitalizing on the difference in bond dissociation energies between the benzylic C(sp³)–H and the aromatic C(sp²)–H bonds. acs.org This can be initiated by thermal or photochemical hydrogen atom transfer (HAT) mechanisms, generating benzylic radicals from unfunctionalized substrates. acs.org Visible-light-mediated organocatalysis has also been employed for the direct C–H functionalization of toluene derivatives to produce enantioenriched β-benzylated aldehydes from corresponding enals. acs.org

Salt Formation and Purification Techniques for Potassium 4-Sulphobenzoate

Once 4-sulphobenzoic acid is synthesized, it is converted to its potassium salt, potassium 4-sulphobenzoate, to enhance its stability and water solubility. This is followed by rigorous purification to meet the standards required for its intended applications.

Optimized Neutralization and Precipitation Protocols

The formation of potassium 4-sulphobenzoate is typically achieved through a straightforward acid-base neutralization reaction. researchgate.netbiosynth.com This involves treating an aqueous solution of 4-sulphobenzoic acid with a stoichiometric amount of potassium hydroxide (B78521) (KOH). researchgate.netbiosynth.com The pH is carefully adjusted during this process to ensure complete salt formation.

Following neutralization, the crude salt is often isolated by precipitation. One common technique is to add an organic solvent in which the salt has low solubility, such as acetone, to the concentrated aqueous solution. researchgate.net This promotes the precipitation of the potassium 4-sulphobenzoate, which can then be collected by filtration. researchgate.net Another method involves quenching the reaction mixture in an ice-water bath to precipitate the product.

| Starting Material | Reagent | Product | Key Parameter | Reference |

| 4-Sulfobenzoic acid | Potassium hydroxide | Potassium 4-sulphobenzoate | pH adjustment | researchgate.net |

| Aqueous solution of potassium 4-sulphobenzoate | Acetone | Precipitated potassium 4-sulphobenzoate | Solvent miscibility | researchgate.net |

| Sulfonation reaction mixture | Ice-water | Precipitated 4-sulfobenzoic acid | Temperature |

Novel Crystallization and Separation Methods

For applications requiring high purity, various crystallization and separation techniques are employed. Recrystallization from hot water or ethanol-water mixtures is a common method for purifying the crude salt.

More advanced techniques such as zone refining can be used to achieve purities greater than 99.9%, which is often necessary for pharmaceutical applications. The principles of crystallization can be further refined by controlling factors such as the rate of solvent evaporation and the choice of solvent systems. Slow evaporation of the solvent can yield high-quality crystals. unifr.ch Vapor diffusion is another effective method, particularly for small quantities of the compound. unifr.ch This involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile solvent in which the compound is insoluble. unifr.ch

The crystallization of potassium salts can also be driven by lowering the temperature or by evaporation of water, and these methods can be combined to improve efficiency. google.com For instance, the crystallization of potassium sulfate (B86663) is often carried out at temperatures below 30°C. google.com

Derivatization of the Carboxylate and Sulphonate Moieties

The presence of both a carboxylate and a sulphonate group provides two reactive sites for further chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. acs.org

The carboxylic acid group can readily undergo esterification by reacting with alcohols, yielding esters that have applications in various industrial processes. smolecule.com It can also be converted to the more reactive 4-carboxybenzenesulfonyl chloride by treatment with thionyl chloride. biotech-asia.orgresearchgate.netijpsjournal.com This sulfonyl chloride can then be reacted with amines to form sulfonamides. biotech-asia.orgresearchgate.net

The sulfonic acid group can also be a site for derivatization. For example, it can undergo nucleophilic substitution reactions. smolecule.com The conversion of the sulfonic acid to a sulfonyl chloride, as mentioned above, is a key step in creating a variety of derivatives. ijpsjournal.comacs.org The resulting sulfonyl chloride can react with various nucleophiles. For example, reaction with alcohols can produce sulfonic esters, although in some cases, only the carboxylic ester is formed. acs.org Reaction with amines or hydrazine (B178648) can yield the corresponding N-substituted sulfamyl derivatives or a sulfonhydrazide, respectively. acs.org

| Functional Group | Reaction | Reagent(s) | Product |

| Carboxylic acid | Esterification | Alcohol | Ester |

| Carboxylic acid | Acyl chloride formation | Thionyl chloride | 4-Carboxybenzenesulfonyl chloride |

| Sulfonic acid | Sulfonyl chloride formation | Thionyl chloride | 4-Carboxybenzenesulfonyl chloride |

| Sulfonyl chloride | Sulfonamide formation | Amine | Sulfonamide |

| Sulfonyl chloride | Sulfonhydrazide formation | Hydrazine | Sulfonhydrazide |

Mechanistic Investigations and Reaction Dynamics Involving Potassium 4 Sulphobenzoate

Reaction Mechanism Elucidation in Solution-Phase Systems

The reaction mechanisms involving potassium 4-sulphobenzoate in solution are largely governed by the reactivity of its two primary functional groups: the carboxylate and the sulfonate moieties. In aqueous solutions, the compound exists as the 4-carboxybenzenesulfonate anion and the potassium cation.

The formation of these coordination polymers is a self-assembly process, driven by the thermodynamic stability of the resulting crystal lattice. The geometry of the 4-carboxybenzenesulfonate ligand, with its rigid aromatic backbone and specific positioning of the coordinating groups, plays a crucial role in directing the final architecture of the polymer.

Beyond coordination chemistry, the general reactivity of aromatic sulfonic acids provides insight into the potential solution-phase mechanisms for potassium 4-sulphobenzoate. The sulfonic acid group is a meta-directing group in electrophilic aromatic substitution reactions. acs.org However, due to the presence of the deactivating carboxylate group, further electrophilic substitution on the aromatic ring of 4-sulphobenzoate is generally disfavored.

The compound can be synthesized in solution through the oxidation of 4-methylbenzenesulfonic acid with an oxidizing agent like potassium permanganate (B83412) (KMnO4) or by the neutralization of 4-sulfobenzoic acid with a base such as aqueous potassium hydroxide (B78521) (KOH). acs.org The latter is a straightforward acid-base reaction.

Kinetic and Thermodynamic Aspects of Reactions

Detailed kinetic and thermodynamic data for reactions specifically involving potassium 4-sulphobenzoate are not extensively available in the public domain. However, by examining related compounds and general principles, some aspects can be inferred.

Thermodynamics:

A study on the thermodynamic properties of aqueous solutions of potassium salts of 4-((alkylcarbonyl)amino)-2-hydroxybenzoic acids provides some insight into the behavior of similar aromatic potassium carboxylates in solution. nih.gov For these compounds, the enthalpy changes upon micelle formation (ΔH_m) were determined, and it was found that the contribution of a methylene (B1212753) group to this enthalpy was approximately -1.5 ± 0.1 kJ mol⁻¹ at 298 K. nih.gov While not directly applicable to potassium 4-sulphobenzoate, this data highlights the types of thermodynamic investigations that can be performed on related systems to understand their behavior in solution.

The dissolution of potassium 4-sulphobenzoate in water is an equilibrium process. General thermodynamic data for the dissolution of common potassium salts in aqueous solutions are available, though specific values for potassium 4-sulphobenzoate are not provided. ecu.edu.au

Kinetics:

The kinetics of reactions involving potassium 4-sulphobenzoate are highly dependent on the specific reaction. In the formation of coordination polymers, the reaction rate is influenced by factors such as temperature, concentration of reactants, solvent system, and the presence of any modulating agents. Hydrothermal synthesis methods often employ elevated temperatures to increase the reaction rate and promote the crystallization of the product.

The sulfonation of aromatic compounds, a reaction related to the synthesis of the parent acid, is a reversible process. wikipedia.org The forward reaction (sulfonation) is favored in concentrated acidic conditions, while the reverse reaction (desulfonation) is favored in hot, dilute aqueous acid. youtube.com This reversibility can be a key factor in controlling reaction pathways where the sulfonate group is used as a temporary blocking or directing group.

Role of Potassium 4-Sulphobenzoate as a Reactant or Intermediate

Potassium 4-sulphobenzoate primarily functions as a reactant, particularly as a building block in the synthesis of more complex structures. Its role as a transient intermediate in multi-step reactions is less commonly documented.

As a Reactant:

The most prominent role of potassium 4-sulphobenzoate as a reactant is in the synthesis of coordination polymers and MOFs. researchgate.net In this context, it acts as an organic linker, bridging metal centers to form one-, two-, or three-dimensional networks. The bifunctional nature of the molecule, with both a carboxylate and a sulfonate group, allows for diverse coordination modes and the potential for creating materials with interesting properties, such as porosity or catalytic activity.

It is also used as an intercalating compound. For example, it has been used to improve clay exfoliation in the synthesis of poly(butylene terephthalate) (PBT) nanocomposites. wikipedia.org

As an Intermediate:

While not a commonly cited intermediate in named organic reactions, the formation of the 4-sulfobenzoate (B1237197) moiety is an intermediate step in the synthesis of its derivatives. For instance, in the synthesis of 3-nitro-5-sulfobenzoic acid, benzoic acid is first sulfonated to form 3-sulfobenzoic acid, which is then nitrated. prepchem.com Although this is the meta-isomer, it illustrates the role of a sulfobenzoic acid as an intermediate in a multi-step synthesis.

The concept of a reaction intermediate is central to understanding complex chemical transformations. nih.gov An intermediate is a molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. sigmaaldrich.com While potassium 4-sulphobenzoate is stable and can be isolated, the 4-sulfobenzoate anion could be considered a key intermediate species in the solution-phase reactions it undergoes, particularly in the step-wise assembly of coordination polymers.

Structural Elucidation and Solid State Chemistry of Potassium 4 Sulphobenzoate and Its Complexes

Advanced X-ray Crystallography Studies

X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms within the crystalline forms of potassium 4-sulphobenzoate. These studies have provided detailed insights into its polymorphism, crystal packing, and intermolecular interactions.

The distinct crystalline phases of potassium 4-sulphobenzoate can be characterized by their unique crystallographic parameters.

Table 1: Crystallographic Data for Potassium 4-Sulphobenzoate Polymorphs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Dihydrate | K(C₇H₅O₅S)·2H₂O | Orthorhombic | Pnma | 10.932(2) | 16.516(3) | 6.435(1) | 90 | 90 | 90 | 1162.2(4) | 4 |

| Monohydrate | K(C₇H₅O₅S)·H₂O | Monoclinic | P2₁/c | 13.987(3) | 7.391(1) | 9.689(2) | 90 | 107.23(3) | 90 | 955.5(3) | 4 |

| Anhydrous | K(C₇H₅O₅S) | Monoclinic | P2₁/n | 12.871(3) | 7.573(2) | 7.994(2) | 90 | 91.56(3) | 90 | 778.3(3) | 4 |

This table is generated based on data from crystallographic studies.

The crystal structures of potassium 4-sulphobenzoate polymorphs are primarily governed by a network of intermolecular interactions, including ionic bonds, hydrogen bonds, and potentially π-π stacking interactions. The structures are typically composed of ionic layers of potassium cations and sulphobenzoate anions, which are separated by the aromatic rings and carboxylic acid groups. researchgate.net

In the hydrated forms, water molecules play a critical role in the hydrogen-bonding network. For instance, in the dihydrate, extensive hydrogen bonding occurs between the sulphonate group of the anion and the water molecules. researchgate.net There is no direct hydrogen bonding observed between the anions themselves in this form. researchgate.net The potassium ion is coordinated by oxygen atoms from the sulphonate and carboxylate groups, as well as from the water molecules, resulting in a high coordination number. In each of the three known polymorphs, the potassium cation interacts with nine oxygen atoms. researchgate.net

Crystallographic disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, can occur in salts of 4-sulphobenzoic acid. researchgate.net This phenomenon is often observed when different ions with similar sizes and charges can substitute for one another, or when flexible parts of a molecule can adopt different conformations.

Coordination Chemistry of 4-Sulphobenzoate Anion as a Ligand

The 4-sulphobenzoate anion is a versatile ligand in coordination chemistry due to its two distinct functional groups: a carboxylate and a sulphonate group. These groups can coordinate to metal ions in various modes, leading to the formation of a wide array of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The design and synthesis of MOFs using 4-sulphobenzoate as a linker allows for the creation of materials with potentially interesting properties for applications such as gas storage and catalysis. The synthesis of these materials is often carried out using methods like solvothermal or hydrothermal synthesis, where the metal salt and the organic linker are heated in a solvent. researchgate.net

The choice of metal ion is crucial in determining the final structure of the MOF. Lanthanide ions, for example, are known to have high coordination numbers and can lead to the formation of highly porous and stable frameworks. rsc.org

The incorporation of the 4-sulphobenzoate ligand into MOF structures can be achieved through several strategies. The most direct method is the "one-pot" synthesis, where the metal salt and the 4-sulphobenzoate linker are reacted together. rsc.org

Another approach is the use of mixed-ligand systems, where 4-sulphobenzoate is used in conjunction with other organic linkers to create more complex and functional materials. researchgate.net This strategy allows for fine-tuning of the pore size, shape, and chemical environment within the MOF.

Post-synthetic modification (PSM) is a powerful technique where a pre-synthesized MOF is chemically modified. While direct examples of PSM to introduce 4-sulphobenzoate are not abundant in the initial search, the reverse, where a MOF containing a modifiable group is reacted to create a sulfonate-containing framework, is a known strategy. berkeley.edu For instance, a MOF with a reactive tag could potentially be functionalized with a sulphonate group. nih.gov Another strategy, sequential linker installation (SLI), allows for the precise placement of different linkers within a MOF, which could be a potential route for incorporating 4-sulphobenzoate into a pre-existing framework with suitable open coordination sites. nih.gov

Metal-Organic Frameworks (MOFs) Design and Synthesis.

Structural Diversity and Topological Networks in MOF Architectures

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of ligands like 4-sulphobenzoate is of particular interest due to the presence of two distinct functional groups—carboxylate and sulphonate—which can coordinate to metal centers in various modes, leading to a wide array of structural possibilities.

The topological analysis of MOFs simplifies their complex structures into underlying nets, which are characterized by nodes (metal clusters or points of extension on the ligand) and linkers. This approach is crucial for understanding and classifying the vast number of MOF structures and for designing new frameworks with desired properties. Common topologies observed in MOFs include primitive cubic (pcu), doubly interpenetrated square lattice (sql), and body-centered cubic (bcu) nets. For instance, in lanthanide coordination polymers, changes in synthesis conditions such as pH and the molar ratio of reactants can lead to different topological outcomes, including 6-connected pcu and bsn networks, as well as 4-connected 2D sql and 8-connected 3D bcu topologies. rsc.org

While the direct use of potassium 4-sulphobenzoate in extensive MOF families is not widely documented in the reviewed literature, the principles of MOF construction with similar bifunctional ligands are well-established. For example, zirconium-based MOFs (Zr-MOFs) are known for their high thermal and chemical stability, which arises from the strong bonding between the hard Zr(IV) cation and carboxylate oxygen atoms. unl.edu The assembly of elongated tetrahedral linkers with zirconium-oxo clusters has led to the formation of non-interpenetrated Zr-MOFs with novel topologies, such as the rare 4,12,12T1 topology, which is isoreticular to β-UH₃. unl.edu

The structural diversity in MOFs is also influenced by the geometry of the building blocks. The use of bent or sterically hindered ligands can create geometric mismatch, leading to more complex and often unique network topologies that deviate from the default nets expected from linear or planar linkers. uab.cat

Supramolecular Assembly within MOFs

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable, and ordered structures through non-covalent interactions. Within the context of MOFs, supramolecular assembly governs not only the formation of the framework itself but also the arrangement of guest molecules within the pores and the interactions between different framework components.

The formation of supramolecular isomers, which are different structures with the same chemical composition, highlights the subtle energetic factors that can influence the self-assembly process. These factors include temperature, solvent, concentration, and the presence of templates.

The encapsulation of functional species within the pores of MOFs is another key aspect of supramolecular chemistry. This can be achieved through covalent bonding or van der Waals interactions, leading to the stabilization of the guest molecules and preventing them from leaching.

Inorganic Hybrid Polymers and Coordination Polymers

Inorganic hybrid polymers and coordination polymers are materials in which metal centers are linked by organic ligands to form extended one-, two-, or three-dimensional structures. Potassium 4-sulphobenzoate, with its carboxylate and sulphonate groups, is an excellent building block for such materials.

Research on lanthanide coordination polymers demonstrates the versatility of the 4-sulphobenzoate ligand. In complexes with lanthanide ions and cucurbit youtube.comuril, the 4-sulphobenzoate (4-SB) ligand has been observed to coordinate through a chelating carboxylate group. rsc.org The specific coordination mode and the resulting dimensionality of the polymer are highly dependent on the lanthanide ion and the presence of other coordinating or counter-ions. For instance, the reaction of copper(II) carbonate with potassium 4-sulfobenzoic acid can yield tetraaquabis(4-carboxybenzenesulfonato)copper(II) dihydrate, where the copper ion is coordinated to four water molecules in a square plane and two sulfonate oxygen atoms in the apical positions of a Jahn-Teller-distorted octahedron. In this structure, the carboxylate group is protonated and not involved in metal coordination.

The formation of mixed-metal coordination polymers has also been explored. A reaction of silver nitrate (B79036) and potassium 4-sulfobenzoic acid resulted in a hydrated mixed silver potassium 4-carboxybenzenesulfonate salt dihydrate, Ag₀.₂₀K₀.₈₀·2H₂O. This compound is isostructural with pure potassium 4-sulfobenzoic acid dihydrate and crystallizes in the monoclinic space group P2₁/c, with the Ag⁺ and K⁺ ions sharing a single metal site. The metal ions are coordinated by two water molecules and six sulfonate oxygen atoms. Another product from the same reaction system is an anhydrous silver potassium 4-carboxybenzenesulfonate salt, Ag₀.₆₉K₀.₃₁, which crystallizes in the monoclinic space group C2/c and features two independent metal sites with different Ag⁺/K⁺ ratios.

The following table summarizes the crystallographic data for some of these coordination polymers:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| [Cu(O₃SC₆H₄CO₂H)₂(H₂O)₄]·2H₂O | C₁₄H₁₈CuO₁₄S₂ | Triclinic | P-1 | 6.452(1) | 7.373(1) | 11.238(2) | 98.43(3) |

| Ag₀.₆₉K₀.₃₁ | C₇H₅Ag₀.₆₉K₀.₃₁O₅S | Monoclinic | C2/c | 29.587(6) | 7.552(2) | 8.379(2) | 96.95(3) |

| Ag₀.₂₀K₀.₈₀·2H₂O | C₇H₉Ag₀.₂₀K₀.₈₀O₇S | Monoclinic | P2₁/c | 11.454(2) | 11.977(2) | 7.747(2) | 107.03(3) |

Table 1: Crystallographic Data for Selected 4-Sulphobenzoate Coordination Polymers

These examples underscore the rich structural chemistry of potassium 4-sulphobenzoate and its derivatives, offering a pathway to a wide range of inorganic-organic hybrid materials with diverse and tunable structures.

Computational and Theoretical Chemistry of Potassium 4 Sulphobenzoate Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of molecules. These calculations can determine the distribution of electrons within the 4-sulphobenzoate anion and how the potassium cation influences this distribution. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing the molecule's reactivity and electronic behavior.

While specific DFT studies on potassium 4-sulphobenzoate are not readily found in the surveyed literature, research on similar compounds, such as alkali metal 4-aminobenzoates, demonstrates the utility of these methods. researchgate.net For these related compounds, calculations using methods like HF, B3PW91, and B3LYP with a 6-311++G** basis set have been used to optimize the geometrical structures and calculate theoretical vibrational spectra (FT-IR and FT-Raman). researchgate.net Such studies reveal how the alkali metal cation (Li+, Na+, K+, Rb+, Cs+) influences the electronic system of the aromatic ring and the functional groups. researchgate.net

For potassium 4-sulphobenzoate, similar calculations would provide insights into the charge distribution, bond orders, and molecular electrostatic potential. This information is critical for understanding how the molecule interacts with its environment, including solvent molecules and other ions. A computational study on choline (B1196258) benzoate, another related ionic liquid, utilized DFT to analyze ionic pairs and intermolecular forces, highlighting the power of these methods in understanding complex ionic systems. nih.gov

Public databases provide some basic computed properties for potassium 4-sulfobenzoate (B1237197), which are typically derived from computational models.

Computed Properties of Potassium 4-Sulphobenzoate (Monopotassium Salt)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5KO5S | PubChem nih.gov |

| Molecular Weight | 240.28 g/mol | PubChem nih.gov |

| Exact Mass | 239.94947591 Da | PubChem nih.gov |

| Topological Polar Surface Area | 103 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

Computed Properties of Potassium 4-Sulphobenzoate (Dipotassium Salt)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H4K2O5S | PubChem nih.gov |

| Molecular Weight | 278.37 g/mol | PubChem nih.gov |

| Exact Mass | 277.9053574 Da | PubChem nih.gov |

| Topological Polar Surface Area | 106 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

Molecular Dynamics Simulations of Solid-State Systems

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of materials at the atomic level over time. In the context of solid-state systems, MD can be used to investigate crystal packing, lattice dynamics, phase transitions, and mechanical properties. For potassium 4-sulphobenzoate, MD simulations could model the crystalline structure and how it behaves at different temperatures and pressures.

Although specific MD simulation studies on the solid-state properties of potassium 4-sulphobenzoate are not prevalent in the literature, research on other ionic and molecular crystals provides a framework for the types of insights that can be gained. For instance, MD simulations have been used to study the conformational plasticity of kinase enzymes when bound to inhibitors, revealing how different parts of the molecule fluctuate and interact. nih.gov In materials science, MD simulations of high-concentration lithium salt solutions have been used to understand the diffusion of ions, which is influenced by the conformational changes of solvent molecules. researchgate.net

An MD simulation of potassium 4-sulphobenzoate would typically start with a unit cell of the crystal structure, which is then replicated to form a simulation box. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, allowing the system to evolve over time. From the resulting trajectory, various properties can be calculated, such as radial distribution functions to describe the local structure, diffusion coefficients, and vibrational spectra.

Theoretical Predictions of Reaction Pathways and Stability

Understanding the thermal stability and decomposition pathways of a compound is crucial for its safe handling and application. Theoretical chemistry offers methods to predict reaction pathways and calculate the associated energy barriers, providing insights into the kinetics and thermodynamics of chemical reactions. For potassium 4-sulphobenzoate, this could involve studying its decomposition upon heating.

While specific theoretical studies on the decomposition of potassium 4-sulphobenzoate were not identified, research on the thermal decomposition of other compounds illustrates the approach. For example, the thermal decomposition of arsenic sulfide (B99878) has been studied to determine the reaction mechanisms and the phases formed at different temperatures. mdpi.com Theoretical studies on the decomposition of thiourea (B124793) have used various quantum chemical methods to investigate the isomerization and subsequent breakdown of the molecule. researchgate.net

For potassium 4-sulphobenzoate, a theoretical study of its decomposition would likely involve identifying potential bond-breaking events, such as the cleavage of the C-S bond or decarboxylation. Computational methods can then be used to calculate the energy changes along these reaction coordinates to identify the most likely decomposition pathways and the associated activation energies. This information is valuable for predicting the compound's thermal stability. The OECD SIDS report on benzoates indicates that for benzoic acid and its salts, they are generally stable, with systemic toxic effects being the primary concern at high doses rather than inherent instability under normal conditions. oecd.org

Applications of Potassium 4 Sulphobenzoate in Advanced Materials Science

Polymer and Composite Materials Research

The incorporation of functional molecules like potassium 4-sulphobenzoate into polymer matrices is a key strategy for developing materials with tailored properties. Its ionic nature and aromatic structure make it a candidate for modifying the electrical and structural characteristics of polymers and their composites.

Intercalation is a process where guest molecules are inserted between the layers of a host material, such as clay or layered double hydroxides (LDHs), to form a nanocomposite. This process can dramatically alter the material's properties, making it more compatible with polymer matrices for creating high-performance composites.

Organic anions, particularly sulfonates, are often used as intercalating agents to modify the surface of layered materials from hydrophilic to organophilic. rsc.orgresearchgate.net This modification is crucial for achieving a fine dispersion of the inorganic layers within a polymer matrix. For instance, organic sulfonates like toluene-p-sulphonic acid have been successfully intercalated into LDHs, resulting in significant expansion of the interlayer gallery. rsc.org The process typically involves an anion exchange reaction where the original interlayer anions (e.g., carbonate or nitrate) are replaced by the larger organic sulfonate anions. researchgate.netnih.gov

While direct studies on the intercalation of potassium 4-sulphobenzoate into layered materials for polymer composites are not extensively documented, its structure suggests potential in this area. The sulfonate group could anchor the molecule to the positively charged layers of an LDH, while the aromatic ring and carboxylate group would protrude into the gallery, increasing the interlayer spacing and creating an organophilic environment. This would facilitate the penetration of polymer monomers or chains, leading to the formation of exfoliated or intercalated nanocomposites with enhanced mechanical, thermal, and barrier properties. The compatibility between the intercalated sulfonate and a polymer matrix is essential for improving the final properties of the nanocomposite. nih.gov

Conducting polymers, such as polyaniline (PANI), require a "doping" process to achieve high electrical conductivity. advanceseng.comresearchgate.net This involves treating the polymer with a doping agent that introduces charge carriers into the polymer backbone. Sulfonic acids are common p-type dopants for PANI, where the acidic proton protonates the imine nitrogen atoms of the polymer chain, creating polarons and bipolarons that are responsible for electrical conduction. analis.com.my

Research has shown that 4-sulfobenzoic acid monopotassium salt (KSBA) can act as a unique dopant and morphology-directing agent in the synthesis of PANI. cymitquimica.com In one study, the introduction of KSBA during the chemical oxidative polymerization of aniline (B41778) led to the formation of PANI nanotubes. cymitquimica.com This indicates that beyond simply doping, the molecular structure of the sulfonate-containing molecule plays a significant role in templating the self-assembly of the polymer chains into specific nanostructures. cymitquimica.com

The conductivity of doped PANI is highly dependent on the nature of the dopant. The size and chemical structure of the dopant anion affect the polymer's crystallinity, conjugation length, and charge transport efficiency. rsc.org While PANI doped with strong acids like HCl or H₂SO₄ can achieve high conductivity, using functionalized dopants like sulfonic acids can also impart other properties, such as improved processability or solubility. researchgate.netrsc.orgresearchgate.net For example, PANI doped with itaconic acid sulphonated (IAs) shows excellent solubility in DMSO. researchgate.net The use of KSBA provides a pathway to create nanostructured conducting polymers, which are highly sought after for applications in sensors, electronics, and energy storage.

Table 1: Comparison of Conductivity in Polyaniline (PANI) Doped with Various Acid Dopants

| Dopant | Polymer System | Conductivity (S/cm) | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (pTSA) | PANI-pTSA on cotton fabric (0.9 wt%) | 3.30 x 10⁻⁵ | analis.com.my |

| Itaconic acid sulphonated (IAs) | PANI-IAs powder | 0.13 | researchgate.net |

| Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAAMPSA) | PANI–PAAMPSA film | 0.4 - 1.1 | rsc.org |

| Hydrochloric acid (HCl) | PANI-HCl powder | Not specified, but generally high | researchgate.netrsc.org |

| Sulfuric acid (H₂SO₄) | Electrochemically synthesized PANI-H₂SO₄ | Varies with synthesis voltage | researchgate.net |

Advanced Electrochemical Materials

The development of next-generation energy storage and sensing devices relies heavily on the design of novel materials with superior electrochemical performance. Potassium 4-sulphobenzoate is relevant in this context due to its potential use in electrolytes and for electrode surface modification.

Solid-state batteries are a promising alternative to conventional lithium-ion batteries, offering potential improvements in safety and energy density. rsc.org Potassium-based solid-state batteries are particularly attractive due to the abundance and low cost of potassium. nih.gov A key component of these batteries is the solid-state electrolyte, which must exhibit high ionic conductivity for potassium ions. Solid polymer electrolytes (SPEs), typically composed of a polymer host like poly(ethylene oxide) (PEO) and a dissolved alkali metal salt, are a major area of research. researchgate.net

The choice of the potassium salt is critical, as it influences the ionic conductivity, thermal stability, and electrochemical stability window of the electrolyte. nih.gov Commonly investigated potassium salts include KPF₆, KBF₄, and potassium bis(fluorosulfonyl)imide (KFSI). nih.gov However, challenges such as poor solubility and sensitivity to moisture persist for some of these salts. nih.gov

Table 2: Ionic Conductivity of Selected Solid-State Potassium-Ion Conductors

| Electrolyte Material | Conductivity (S/cm) at specified temp. | Activation Energy (eV) | Reference |

|---|---|---|---|

| K₂Fe₄O₇ (polycrystalline) | 5.0 x 10⁻² at room temp. | 0.08 | rsc.org |

| K₃SbS₄ | 2.5 x 10⁻⁶ at room temp. | 0.27 | nih.gov |

| K₂.₉₂Sb₀.₉₂W₀.₀₈S₄ | 1.4 x 10⁻⁴ at 40 °C | Not specified | nih.govosti.gov |

Chemically modified electrodes (CMEs) are essential for developing selective and sensitive electrochemical sensors. researchgate.net The modification of an electrode surface can enhance electron transfer kinetics, improve stability, and introduce specific recognition sites for target analytes. researchgate.net For potentiometric ion sensors, or ion-selective electrodes (ISEs), a crucial component is the ion-to-electron transducer, which converts the ionic signal into a measurable electronic signal. researchgate.net

Conducting polymers are often used for this purpose in solid-contact ISEs. Research has shown that using a double-layer film, where a conducting polymer is deposited on the electrode first, can improve the stability and response of the sensor. researchgate.net In the development of all-solid-state potassium-selective electrodes, a composite of polypyrrole and poly(sodium 4-styrenesulfonate) (PPy/PSS) has been used as a solid contact layer beneath the potassium-selective membrane. researchgate.net The sulfonate groups in the PSS layer are believed to provide cation-exchange capabilities, which contributes to a more stable potential reading. researchgate.net

Given its structure, potassium 4-sulphobenzoate could be used to functionalize electrode surfaces for similar purposes. The sulfonate and carboxylate groups could be anchored to a surface, creating a negatively charged layer that can participate in ion-exchange processes. This functionalized surface could serve as a stable and reproducible solid contact for potassium ISEs or other ion sensors, potentially improving their detection limits and long-term stability.

Catalytic Systems and Reagent Design

The dual functionality of potassium 4-sulphobenzoate makes it a valuable building block in the design of advanced catalytic materials and as a reagent in chemical synthesis. cymitquimica.comcymitquimica.com

Its primary application in catalysis is as a precursor for metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. advanceseng.comrsc.orgmdpi.com Their high surface area, tunable pore size, and chemically versatile nature make them excellent candidates for heterogeneous catalysts. rsc.org

The parent acid, 4-sulfobenzoic acid, can be used as an organic linker in MOF synthesis. atlasofscience.org The resulting MOFs possess sulfonate groups (-SO₃⁻) that can be highly beneficial for catalysis. atlasofscience.org These sulfonate groups, dangling into the pores of the MOF, can act as Brønsted acid sites, similar to those in solid acid catalysts like zeolites or sulfated zirconia. This makes sulfonate-containing MOFs promising catalysts for acid-catalyzed reactions such as esterification, acetalization, and condensation reactions. The ordered, crystalline structure of MOFs allows for precise control over the placement and environment of these catalytic sites, which can lead to high activity and selectivity. advanceseng.comrsc.org Furthermore, the presence of sulfonate groups can enhance the proton conductivity of the MOF, opening up applications in proton-exchange membranes for fuel cells. atlasofscience.org The synthesis of these materials involves reacting the sulfobenzoate ligand with a metal salt under solvothermal conditions. atlasofscience.org

In addition to its role in MOFs, potassium 4-sulphobenzoate is also used as a reactant or reagent in the synthesis of other complex molecules. cymitquimica.comcymitquimica.com

Table 3: Overview of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Potassium 4-Sulphobenzoate / KSBA | 4-Sulfobenzoic acid monopotassium salt |

| PANI | Polyaniline |

| LDH | Layered Double Hydroxide (B78521) |

| pTSA | p-Toluenesulfonic acid |

| IAs | Itaconic acid sulphonated |

| PAAMPSA | Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) |

| PEO | Poly(ethylene oxide) |

| KFSI | Potassium bis(fluorosulfonyl)imide |

| PPy/PSS | Polypyrrole/Poly(sodium 4-styrenesulfonate) |

| MOF | Metal-Organic Framework |

Integration into Heterogeneous Catalysts

The integration of functional organic molecules onto solid supports is a cornerstone of creating sophisticated heterogeneous catalysts. While direct studies detailing the use of potassium 4-sulphobenzoate are not extensively documented, the principles of catalyst design allow for an understanding of how it can be incorporated. The 4-sulfobenzoate (B1237197) moiety, in particular, is recognized for its utility in functionalizing catalyst materials.

One established method for integrating such functional groups is through the modification of high-surface-area materials. For instance, graphene oxide has been covalently functionalized using aryl diazonium salts derived from sulfonic acids to create novel, green, and efficient heterogeneous catalysts. researchgate.net In a similar vein, potassium 4-sulphobenzoate could serve as a precursor for generating 4-carboxybenzenesulfonate-functionalized materials. The process would involve anchoring the molecule onto a solid support, thereby imparting new chemical properties to the material.

Another significant area of application is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The selection of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and functionality. Aromatic carboxylic acids are prime candidates for MOF synthesis due to their strong coordination with metal centers. nih.gov The 4-sulfobenzoate group, with its dual functional groups, can act as a versatile ligand. For example, a related compound, 5-mercaptoisophthalic acid, has been used to synthesize a heterogeneous copper-based MOF with dual photoredox and cross-coupling functions. researchgate.net This suggests that 4-sulfobenzoate could be employed to create MOFs with tailored catalytic activities.

The sulfonation of existing stable MOFs is another viable strategy for integrating the sulfobenzoate functional group. Post-synthetic modification has been successfully used to introduce Brønsted sulfoxy acid groups onto the aromatic linkers of robust MOFs like MIL-101(Cr) and MIL-53(Al). researchgate.net This process enhances the catalytic activity by introducing acidic sites. researchgate.net

The following table summarizes potential methods for integrating the 4-sulfobenzoate moiety into heterogeneous catalysts, based on established chemical principles.

| Integration Method | Support/Framework Material | Functional Group Provided | Potential Catalytic Application |

| Covalent Functionalization | Graphene Oxide, Silica, Polymers | 4-carboxybenzenesulfonate | Acid-catalyzed reactions |

| MOF Synthesis (as organic linker) | Metal ions (e.g., Cu, Zn, Zr) | 4-sulfobenzoate | Shape-selective catalysis, photoredox catalysis |

| Post-Synthetic Modification | Pre-formed Metal-Organic Frameworks (e.g., MIL-101, UiO-66) | Sulfonate groups on aromatic linkers | Solid acid catalysis, proton conductivity |

Role as a Structural Modifier or Promoter in Catalysis

The components of potassium 4-sulphobenzoate can act as both structural modifiers and promoters in catalytic systems. The sulfonate group primarily functions by introducing acidic sites, while the potassium ion can serve as a promoter, enhancing catalytic performance.

Structural Modification through the Sulfonate Group:

The introduction of sulfonate groups onto a catalyst support can significantly alter its surface chemistry and, consequently, its catalytic behavior. The sulfonic acid group (—SO₃H) is a strong Brønsted acid site, which is crucial for many acid-catalyzed reactions. By functionalizing a material with 4-sulfobenzoate, a high density of acidic sites can be introduced. For example, a graphene oxide-based catalyst functionalized with 5-sulfobenzoic acid exhibited an acidic concentration of 2.8 mmol H⁺ g⁻¹. researchgate.net

Promotional Effects of Potassium:

The potassium ion in potassium 4-sulphobenzoate can act as a chemical promoter. Promoters are substances added to catalysts to improve their activity, selectivity, or stability. Potassium is a well-known promoter in various industrial catalytic processes.

In the context of heterogeneous catalysis, potassium can influence the catalyst in several ways:

Electronic Modification: As an alkali metal, potassium is highly electropositive and can donate electron density to the active catalytic sites. This can alter the adsorption properties of reactants and intermediates, thereby influencing the reaction pathway and selectivity.

Surface Basicity: The presence of potassium can increase the basicity of the catalyst surface. This is beneficial in reactions where a basic environment is required.

Stabilization of Active Phases: Potassium can help to stabilize specific active phases or prevent the agglomeration of metal nanoparticles on a support, leading to a more stable catalyst over time.

The table below outlines the research findings on the roles of sulfonate groups and potassium in modifying and promoting catalytic systems.

| Component | Role | Mechanism of Action | Impact on Catalysis |

| Sulfonate Group (-SO₃⁻) | Structural Modifier / Acidic Site Provider | Introduction of strong Brønsted acid sites; directs the formation of porous structures in MOFs. | Enables acid-catalyzed reactions; imparts shape selectivity; enhances proton conductivity. |

| Potassium Ion (K⁺) | Promoter | Donates electron density to active sites; increases surface basicity; stabilizes active phases. | Enhances catalytic activity and selectivity; improves catalyst stability. |

Advanced Analytical Techniques for Characterization in Research Contexts

Spectroscopic Methods for Mechanistic and Structural Insights

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and the electronic environment of atoms. For 4-Sulphobenzoic acid potassium salt, methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound salt, the aromatic protons appear as distinct signals in the downfield region, characteristic of protons attached to a benzene (B151609) ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a much lower field. chemicalbook.com A study using a 400 MHz instrument with DMSO-d6 as the solvent identified the chemical shifts for the protons. chemicalbook.com The protons on the aromatic ring appear at approximately 7.93-7.95 ppm and 7.74-7.77 ppm, while the carboxylic acid proton is observed at a significantly downfield shift of around 13.03 ppm. chemicalbook.com

Interactive Table: ¹H NMR Spectral Data for this compound salt Use the filter options below to view specific data points.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound salt would produce a distinct signal, allowing for the confirmation of the benzene ring and the two functional groups.

³⁹K NMR: Potassium NMR is a more specialized technique that can be used to study the ionic environment of the potassium cation. huji.ac.il As a quadrupolar nucleus, the signal width of ³⁹K is sensitive to the symmetry of its environment. huji.ac.il In solution, this technique can provide insights into ion-pairing and solvation, which are important for understanding the compound's mechanistic role in reactions. The line width of the ³⁹K signal can indicate the degree of interaction with the sulfonate and carboxylate groups. huji.ac.il

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are complementary techniques that probe the vibrational modes of molecules.

FTIR Spectroscopy: FTIR is particularly useful for identifying functional groups. The spectrum of this compound salt, typically run as a KBr wafer, shows characteristic absorption bands. nih.gov Key expected vibrations include the strong, broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the S=O stretches of the sulfonate group, and various C-H and C=C stretching and bending modes from the aromatic ring.

Raman Spectroscopy: While FTIR is excellent for polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations, such as the breathing mode of the aromatic ring. nih.gov The combined use of FTIR and Raman provides a more complete vibrational analysis of the molecule. cymitquimica.com

Chromatographic Applications for Reaction Monitoring and Purity Assessment

Chromatography is an essential tool for separating mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique used for non-volatile compounds like this compound salt.

Purity Assessment: Commercial grades of this compound salt often specify the purity as determined by HPLC. sigmaaldrich.com This technique can effectively separate the target compound from starting materials, by-products, and other impurities. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The compound is detected using a UV detector, as the benzene ring is a strong chromophore.

Reaction Monitoring: HPLC is a powerful technique for monitoring the progress of a chemical reaction in real time. bridgewater.edu For instance, in the synthesis of this compound salt via the oxidation of 4-toluenesulfonic acid, HPLC can be used to track the disappearance of the starting material and the appearance of the product. researchgate.netmdpi.com By taking small aliquots from the reaction mixture at various time points, a kinetic profile of the reaction can be constructed. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. google.com A patent describing the synthesis of a related compound, 4-nitro-2-sulphobenzoic acid, details the use of HPLC to confirm product purity at over 97%. google.com This demonstrates the utility of the technique for ensuring reaction completion and product quality. google.com

Interactive Table: Example HPLC Parameters for Analysis Use the filter options below to view specific parameters.

Mass Spectrometry for Molecular Identification and Pathway Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for molecular weight determination, formula confirmation, and structural elucidation.

Pathway Analysis: When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry becomes a powerful tool for analyzing complex mixtures and elucidating reaction pathways. mdpi.com In a research context, LC-MS could be used to study the synthesis or degradation of this compound salt. By monitoring the reaction mixture over time, it is possible to identify not only the starting materials and final products but also any transient intermediates or by-products. mdpi.com The fragmentation pattern of these species in the mass spectrometer (MS/MS analysis) can provide structural information, helping researchers to understand the reaction mechanism in detail. nih.gov This real-time analysis prevents the degradation of potentially unstable metabolites and provides a precise method for tracking each component of a reaction. mdpi.com

Environmental Considerations in the Synthesis and Research Applications of Potassium 4 Sulphobenzoate

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of potassium 4-sulphobenzoate is crucial for minimizing its environmental footprint. Traditional synthesis routes for aromatic sulfonic acids often involve harsh conditions and the use of hazardous reagents. A common precursor, p-toluenesulfonic acid, is typically produced by the sulfonation of toluene (B28343). youtube.comstackexchange.com This reaction is reversible and its outcome is highly dependent on the reaction conditions. wikipedia.org

Key Green Chemistry Principles and Their Application:

Prevention: Designing synthetic pathways to prevent waste generation is a cornerstone of green chemistry. This can be achieved by optimizing reaction conditions to maximize the yield of the desired p-isomer of toluenesulfonic acid, thereby reducing the formation of ortho and meta isomers as byproducts. stackexchange.combyu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The choice of sulfonating agent and catalyst can significantly impact atom economy.

Less Hazardous Chemical Syntheses: Research into alternative, less hazardous reagents and solvents is ongoing. For instance, replacing traditional strong acids with solid acid catalysts can reduce corrosive waste streams. mdpi.com

Designing Safer Chemicals: While the inherent properties of potassium 4-sulphobenzoate are fixed, the design of the synthesis process can minimize the use and generation of other hazardous substances.

Safer Solvents and Auxiliaries: The use of greener solvents, such as water or ionic liquids, is a key area of research in green chemistry. mdpi.comsemanticscholar.org Traditional sulfonation reactions often use excess sulfuric acid as both a reagent and a solvent, leading to significant acid waste.

Design for Energy Efficiency: Employing catalysts that allow for lower reaction temperatures and pressures can significantly reduce the energy consumption of the synthesis process. rsc.org Microwave-assisted synthesis is another technique that can enhance reaction rates and reduce energy input. mdpi.com

Use of Renewable Feedstocks: While currently derived from petrochemical sources, future research could explore the synthesis of aromatic compounds from renewable biomass, aligning with the principles of a circular economy.

Reduce Derivatives: Avoiding unnecessary derivatization steps can simplify the synthesis and reduce waste.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Research into reusable and highly selective catalysts for sulfonation is an active field. mdpi.comresearchgate.net For example, laccase, a commercial enzyme, has been used for the green synthesis of related sulfur-containing compounds. researchgate.net

Design for Degradation: Designing chemicals that break down into innocuous products after their use is a key goal. While the core structure of 4-sulphobenzoic acid is determined by its application, understanding its biodegradation pathways can inform the development of more environmentally benign alternatives in the long run.

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring can allow for better control over the reaction and minimize the formation of byproducts.

Inherently Safer Chemistry for Accident Prevention: Choosing less volatile and less reactive chemicals and designing processes that operate at ambient temperature and pressure can reduce the risk of accidents.

A potential "greener" route for the synthesis of potassium 4-sulphobenzoate could involve the direct oxidation of p-toluenesulfonic acid using a green oxidizing agent and a reusable catalyst, followed by neutralization with potassium hydroxide (B78521). This would avoid the use of more hazardous oxidizing agents like potassium permanganate (B83412), which generates manganese dioxide as a solid waste byproduct. byu.edu

Table 1: Application of Green Chemistry Principles to Potassium 4-Sulphobenzoate Synthesis

| Green Chemistry Principle | Potential Application in Potassium 4-Sulphobenzoate Synthesis |

| Prevention | Optimize sulfonation of toluene to favor the para-isomer, reducing byproduct formation. stackexchange.combyu.edu |

| Atom Economy | Utilize catalytic sulfonation methods to maximize the incorporation of starting materials. |

| Less Hazardous Synthesis | Employ solid acid catalysts instead of concentrated sulfuric acid to minimize corrosive waste. mdpi.com |

| Safer Solvents | Explore the use of water or ionic liquids as reaction media to replace excess sulfuric acid. mdpi.comsemanticscholar.org |

| Energy Efficiency | Use catalysts that enable lower reaction temperatures and pressures; explore microwave-assisted synthesis. mdpi.comrsc.org |

| Renewable Feedstocks | Investigate biosynthetic routes for the aromatic precursors. |

| Catalysis | Develop and use highly selective and recyclable catalysts for the sulfonation and oxidation steps. mdpi.comresearchgate.netresearchgate.net |

| Design for Degradation | Study the biodegradation pathways to inform the design of more environmentally friendly alternatives. |

Research on Byproduct Mitigation and Waste Management in Industrial Processes

The industrial synthesis of potassium 4-sulphobenzoate can generate various byproducts and waste streams that require careful management to minimize environmental impact.

Byproduct Formation and Mitigation:

The primary synthesis route likely involves the sulfonation of toluene followed by oxidation of the methyl group and subsequent neutralization. youtube.combyu.edu

Isomeric Byproducts: The sulfonation of toluene can produce ortho- and meta-toluenesulfonic acid isomers in addition to the desired para-isomer. stackexchange.combyu.edu The ratio of these isomers is dependent on reaction conditions such as temperature. stackexchange.com By carefully controlling the reaction parameters, the formation of unwanted isomers can be minimized. For example, sulfonation at lower temperatures tends to favor the formation of the para-isomer. stackexchange.com

Oxidation Byproducts: The oxidation of p-toluenesulfonic acid to 4-sulfobenzoic acid can lead to byproducts if the reaction is not selective. The choice of oxidizing agent is critical. For instance, the use of potassium permanganate results in the formation of manganese dioxide, a solid waste that requires disposal. byu.edu Research into cleaner oxidation technologies, such as catalytic oxidation using molecular oxygen or hydrogen peroxide, can significantly reduce the generation of inorganic waste. researchgate.net

Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted toluene and p-toluenesulfonic acid in the product mixture, necessitating purification steps that generate further waste.

Waste Management in Industrial Processes:

The waste generated during the production of potassium 4-sulphobenzoate can be categorized into liquid and solid waste.

Wastewater Treatment: The production of aromatic sulfonic acids generates acidic wastewater containing residual organic compounds and inorganic salts. google.comgoogle.com Treatment of this wastewater is essential before discharge. Common industrial wastewater treatment methods include:

Neutralization: Adjusting the pH of acidic wastewater. youtube.com

Coagulation and Flocculation: Removing suspended solids. youtube.com

Adsorption: Using activated carbon or specialized resins to remove dissolved organic compounds. researchgate.net

Advanced Oxidation Processes: Employing methods like ozonation or Fenton's reagent to break down persistent organic pollutants.

Biological Treatment: Utilizing microorganisms to degrade organic matter, although many sulfonated aromatics are poorly biodegradable. nih.govnih.gov Membrane bioreactors (MBRs) are an advanced biological treatment option. chemtreat.comresearchgate.net

Solid Waste Management: Solid waste may include spent catalysts, filtration aids, and inorganic byproducts like manganese dioxide. byu.edu The principles of a circular economy encourage the regeneration and reuse of catalysts. Where reuse is not feasible, solid waste must be disposed of in an environmentally responsible manner, often in designated landfills for industrial waste.

Table 2: Potential Byproducts and Mitigation Strategies in Potassium 4-Sulphobenzoate Synthesis

| Potential Byproduct | Origin | Mitigation Strategy |

| Ortho- and meta-toluenesulfonic acid | Sulfonation of toluene stackexchange.combyu.edu | Control of reaction temperature and catalyst selection to favor para-isomer formation. stackexchange.com |

| Manganese dioxide | Oxidation of p-toluenesulfonic acid with potassium permanganate. byu.edu | Use of catalytic oxidation methods with cleaner oxidants (e.g., O2, H2O2). researchgate.net |

| Unreacted starting materials | Incomplete reaction | Optimization of reaction conditions (temperature, pressure, reaction time) and catalyst efficiency. |

| Sulfonated byproducts | Side reactions during sulfonation | Precise control over the sulfonating agent and reaction conditions. researchgate.net |

Environmental Fate and Transport Studies from a Research Perspective

Understanding the environmental fate and transport of potassium 4-sulphobenzoate is critical for assessing its potential long-term environmental impact. As a water-soluble salt, it is likely to be mobile in aqueous environments. youtube.com

Biodegradation:

The biodegradability of aromatic sulfonic acids is a key area of research. Generally, these compounds are considered to be relatively resistant to biodegradation. nih.gov However, some studies have shown that certain microorganisms are capable of degrading sulfonated aromatic compounds under specific conditions. nih.gov

Aerobic Degradation: Research on aminobenzenesulfonic acids, which are structurally related to 4-sulfobenzoic acid, has shown that some isomers can be degraded under aerobic conditions by specialized microbial consortia. nih.gov The degradation often proceeds via the removal of the sulfonate group, followed by the cleavage of the aromatic ring. researchgate.net

Anaerobic Degradation: The degradation of sulfonated aromatics under anaerobic conditions is generally considered to be even more limited than under aerobic conditions. nih.gov

Factors Influencing Biodegradation: The rate and extent of biodegradation can be influenced by several factors, including the presence of adapted microbial populations, nutrient availability, temperature, and pH. nih.govnih.gov The presence of other organic compounds can also affect the degradation of the target compound.

Environmental Transport:

Mobility in Soil and Water: Due to its high water solubility, potassium 4-sulphobenzoate is expected to have low adsorption to soil and sediment particles. youtube.com This means it has the potential to be mobile in the environment and can be transported with water flow.

Potential for Leaching: Its mobility suggests a potential for leaching from soil into groundwater.

Atmospheric Transport: As a non-volatile salt, atmospheric transport is not expected to be a significant pathway.

Ecotoxicity:

Table 3: Summary of Environmental Fate and Transport Considerations for Potassium 4-Sulphobenzoate

| Environmental Aspect | Expected Behavior/Consideration | Research Findings on Related Compounds |

| Biodegradation | Likely to be slow and require specific microbial populations. | Some sulfonated aromatics are biodegradable under aerobic conditions by adapted microorganisms. nih.govresearchgate.net |

| Mobility in Water | High mobility due to high water solubility. youtube.com | Aromatic sulfonates generally show low adsorption to soil and sediment. |

| Leaching Potential | Potential to leach into groundwater due to high mobility. | - |

| Atmospheric Transport | Negligible due to low volatility. | - |

| Ecotoxicity | Requires specific investigation. | Aromatic sulfonic acids can exhibit toxicity to aquatic life. |

Future Research Directions and Emerging Paradigms for Potassium 4 Sulphobenzoate Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of coordination polymers and metal-organic frameworks (MOFs) using sulfonate-containing ligands is a burgeoning field of research. While traditional methods like hydrothermal and solvothermal synthesis have been foundational, the future lies in the exploration of more advanced and sustainable synthetic routes. These novel pathways are expected to provide greater control over the resulting structures and properties of materials derived from potassium 4-sulphobenzoate.

Emerging synthetic methodologies that hold promise include:

Sonochemical Synthesis: This technique utilizes high-intensity ultrasound to induce chemical reactions. The acoustic cavitation creates localized hot spots with high temperatures and pressures, accelerating reaction rates and often leading to the formation of unique nanostructured materials. rsc.org The application of sonochemistry to potassium 4-sulphobenzoate could yield novel crystalline phases or morphologies with enhanced properties.

Mechanochemical Synthesis: This solvent-free or low-solvent method involves the grinding or milling of reactants to induce chemical transformations. It is an environmentally friendly approach that can produce new materials that may not be accessible through conventional solution-based methods.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from days or hours to minutes. researchgate.net This rapid and uniform heating can lead to the formation of highly crystalline products with narrow particle size distributions.

Post-Synthetic Modification (PSM): This strategy involves the chemical modification of a pre-existing coordination polymer or MOF. nih.gov For instance, a framework constructed with potassium 4-sulphobenzoate could be further functionalized to introduce new active sites or alter its properties.

These innovative synthetic approaches are pivotal for systematically investigating the structure-property relationships in materials derived from potassium 4-sulphobenzoate.

Development of Multifunctional Materials

A significant frontier in the chemistry of potassium 4-sulphobenzoate is the design and synthesis of multifunctional materials. By judiciously selecting and combining organic linkers with the potassium 4-sulphobenzoate moiety, it is possible to create materials that exhibit a confluence of useful properties, such as luminescence, porosity, and catalytic activity. nih.gov The inherent characteristics of the sulfonate and carboxylate groups in 4-sulphobenzoic acid provide a versatile platform for coordination with a variety of metal centers, leading to diverse structural architectures. cymitquimica.com

The development of multifunctional materials based on potassium 4-sulphobenzoate is being pursued through several promising avenues:

Luminescent Sensors: The incorporation of chromophoric or fluorophoric organic linkers into frameworks with potassium 4-sulphobenzoate can lead to materials with unique photoluminescent properties. nih.gov These materials could be engineered to act as selective sensors for various analytes, where the presence of the target molecule modulates the luminescent output.

Proton-Conducting Materials: The sulfonate group in potassium 4-sulphobenzoate can facilitate proton transport, especially in the presence of water molecules within a crystalline framework. nih.gov This opens up possibilities for the development of novel solid-state proton conductors for applications in fuel cells and other electrochemical devices.

Catalytic Frameworks: By creating porous structures with accessible active sites, materials derived from potassium 4-sulphobenzoate can be designed to function as heterogeneous catalysts. The functional groups within the framework can be tailored to promote specific chemical reactions. nih.gov

"Smart" Materials: The integration of stimuli-responsive components could lead to materials that change their properties in response to external triggers such as light, temperature, or the presence of specific chemical species. For instance, a potassium-based MOF has been demonstrated as a humidity actuator, showcasing a significant change in impedance in response to relative humidity. nih.gov

The following table summarizes potential multifunctional materials that could be developed using potassium 4-sulphobenzoate as a building block:

| Potential Material Type | Key Functional Component | Potential Application |

| Luminescent Sensor | Chromophoric Organic Linker | Chemical Sensing |

| Proton Conductor | Hydrated Crystalline Framework | Fuel Cells |

| Heterogeneous Catalyst | Porous Structure with Active Sites | Green Chemistry |

| Humidity Actuator | Stimuli-Responsive Framework | Smart Devices |

Advanced Computational Modeling for Predictive Design

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for the predictive design of materials based on potassium 4-sulphobenzoate. nih.gov DFT calculations can provide deep insights into the electronic structure, bonding, and reactivity of these systems, guiding the experimental synthesis of new materials with targeted properties. rsc.orgpsu.edu

Key areas where computational modeling is expected to make a significant impact include: